molecular formula C8H3Cl3 B8784851 1,3,5-Trichloro-2-ethynylbenzene CAS No. 152174-09-9

1,3,5-Trichloro-2-ethynylbenzene

Cat. No.: B8784851
CAS No.: 152174-09-9
M. Wt: 205.5 g/mol
InChI Key: IAEFAPDXQDZALB-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-ethynylbenzene is a specialized organic compound that serves as a versatile synthetic intermediate in advanced materials science. Its molecular structure, featuring three chlorine substituents and a terminal alkyne group on a benzene ring, makes it a valuable building block for constructing complex molecular architectures. The ethynyl group is particularly reactive in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a fundamental method for creating carbon-carbon bonds between alkyne and aryl halide components . This reactivity allows researchers to use 1,3,5-Trichloro-2-ethynylbenzene as a core unit for synthesizing star-shaped molecules and extended pi-conjugated systems, which are of significant interest in the development of organic electronic materials . Similarly, other trichloro-ethynylbenzene isomers are documented as intermediates in the synthesis of complex structures like polychlorinated biphenyls (PCBs), underscoring the utility of this class of compounds in synthetic chemistry . The presence of multiple chlorine atoms offers additional sites for further functionalization, enabling the creation of custom-designed polymers, liquid crystals, and molecular scaffolds with tailored properties for applications in optoelectronics and supramolecular chemistry. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

152174-09-9

Molecular Formula

C8H3Cl3

Molecular Weight

205.5 g/mol

IUPAC Name

1,3,5-trichloro-2-ethynylbenzene

InChI

InChI=1S/C8H3Cl3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H

InChI Key

IAEFAPDXQDZALB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Sonogashira coupling involves a halogenated benzene precursor (e.g., 1,3,5-trichloro-2-iodobenzene) reacting with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst, copper iodide, and a base. Deprotection of the trimethylsilyl (TMS) group yields the terminal ethynyl product.

Representative Reaction Scheme :
1,3,5-Trichloro-2-iodobenzene + HC≡C-Si(CH₃)₃
→ (Pd catalyst, CuI, amine base) →
1,3,5-Trichloro-2-((trimethylsilyl)ethynyl)benzene
→ (TBAF or K₂CO₃/MeOH) →
1,3,5-Trichloro-2-ethynylbenzene

Optimized Reaction Conditions

Data from multiple studies () highlight the following optimal parameters:

ParameterOptimal ValueImpact on Yield
Catalyst Pd(PPh₃)₂Cl₂ or PdCl₂(PPh₃)₂ (1–5 mol%)Maximizes coupling efficiency
Co-catalyst CuI (2–5 mol%)Accelerates oxidative addition
Solvent Tetrahydrofuran (THF) or DMFEnsures solubility of aromatic substrate
Base Triethylamine (Et₃N) or TMEDANeutralizes HI byproduct
Temperature 60–80°CBalances reaction rate and side reactions
Deprotection Agent Tetrabutylammonium fluoride (TBAF)Quantitative removal of TMS group

Reported Yields :

  • Coupling step: 70–85% ()

  • Deprotection step: 90–95% ()

Alternative Synthetic Approaches

Direct Coupling with Terminal Alkynes

In cases where TMS-protected alkynes are unavailable, terminal acetylene derivatives (e.g., ethynylbenzene) may be used. However, this method requires stringent anhydrous conditions to prevent alkyne polymerization.

Example ():
1,3,5-Trichloro-2-iodobenzene + HC≡CPh
→ Pd(OAc)₂, PPh₃, CuI, Et₃N, THF, 60°C →
1,3,5-Trichloro-2-ethynylbenzene (Yield: 65–72%)

Halogen Exchange Strategies

For substrates lacking iodine at the desired position, directed ortho-metalation followed by halogenation has been explored. For example:

  • Lithiation of 1,3,5-trichlorobenzene using LDA (lithium diisopropylamide) at −78°C.

  • Quenching with iodine to form 1,3,5-trichloro-2-iodobenzene.

  • Sonogashira coupling as described in Section 1.

Challenges :

  • Low regioselectivity in lithiation ().

  • Competing side reactions at elevated temperatures.

Critical Analysis of Methodologies

Advantages of Sonogashira Coupling

  • High Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., Cl) ().

  • Scalability : Demonstrated for multigram synthesis in industrial settings ().

Limitations and Mitigation Strategies

IssueCauseSolution
Low Yield in Deprotection Incomplete TMS removalUse excess TBAF (1.5 equiv.) in THF
Pd Catalyst Cost High Pd loadingUse ligand-free Pd/C (recyclable)
Byproduct Formation Homocoupling of alkynesDegas solvents to eliminate O₂

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trichlorophenylquinones.

    Reduction: Formation of partially or fully dechlorinated phenylacetylene derivatives.

    Substitution: Formation of substituted phenylacetylenes with various functional groups.

Scientific Research Applications

1,3,5-Trichloro-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-ethynylbenzene involves its interaction with molecular targets through its reactive acetylene group and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison:

1,3,5-Trichlorobenzene (CAS 108-70-3) : A trihalogenated benzene lacking the ethynyl group, commonly used as a reference material in laboratories .

1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene, CAS 1076-22-8) : A tetrachlorinated benzene with a nitro group, employed as a fungicide .

1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene (Tetradifon, CAS 116-29-0) : A trichlorinated benzene with a sulfonyl group, used as an acaricide .

Comparative Analysis:

Compound Name Substituents Key Functional Groups Primary Applications Reactivity Profile
1,3,5-Trichloro-2-ethynylbenzene 3 Cl, 1 ethynyl Alkyne (-C≡CH) Synthetic intermediate (hypothesized) High (alkyne-mediated reactions)
1,3,5-Trichlorobenzene 3 Cl None Lab reference material Low (inert to addition)
Tecnazene 4 Cl, 1 nitro (-NO₂) Nitro Fungicide Moderate (electrophilic substitution)
Tetradifon 3 Cl, 1 sulfonyl (-SO₂) Sulfonyl Acaricide Low (stable under ambient conditions)
Key Findings:
  • Reactivity: The ethynyl group in 1,3,5-Trichloro-2-ethynylbenzene distinguishes it from non-alkynyl analogs like 1,3,5-Trichlorobenzene, enabling participation in click chemistry or Sonogashira couplings. In contrast, Tecnazene’s nitro group facilitates electrophilic substitution but lacks alkyne-driven reactivity .
  • Applications: While pesticidal compounds like Tecnazene and Tetradifon rely on functional groups (nitro, sulfonyl) for bioactivity, the ethynyl group in the target compound may position it for non-agrochemical uses, such as polymer or pharmaceutical synthesis .

Research Findings and Trends

  • Synthetic Utility : Alkynyl chlorobenzenes are increasingly studied for their role in metal-catalyzed reactions. For example, ethynyl groups enable efficient cross-coupling to generate biaryl structures, a feature absent in 1,3,5-Trichlorobenzene .
  • Toxicity Considerations: Safety data for 1,3,5-Trichlorobenzene highlight acute toxicity (H302: harmful if swallowed ).
  • Material Science Potential: Ethynyl-substituted aromatics are explored for conductive polymers or metal-organic frameworks (MOFs). The rigid geometry of 1,3,5-Trichloro-2-ethynylbenzene could enhance crystallinity in such materials .

Q & A

Q. What are the recommended synthetic routes for 1,3,5-Trichloro-2-ethynylbenzene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and alkyne functionalization. For chlorinated benzene derivatives, direct electrophilic substitution (e.g., Friedel-Crafts) is challenging due to electron-withdrawing Cl groups. Instead, a Sonogashira coupling between 1,3,5-trichloro-2-iodobenzene and trimethylsilylacetylene, followed by desilylation, is a viable pathway . Optimization includes:

  • Catalyst selection : Pd(PPh₃)₄/CuI for coupling efficiency.
  • Solvent : Use anhydrous THF or DMF to minimize side reactions.
  • Temperature : 60–80°C for 12–24 hours under inert gas.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. How can the purity and structural integrity of 1,3,5-Trichloro-2-ethynylbenzene be verified?

Characterization relies on multi-technique analysis:

  • NMR : ¹H and ¹³C NMR to confirm the ethynyl proton (~3 ppm) and aromatic Cl substitution patterns.
  • Mass spectrometry : High-resolution MS (ESI or EI) to validate molecular weight (C₈H₃Cl₃, MW 221.4 g/mol).
  • Elemental analysis : Ensure Cl content aligns with theoretical values (≥48% Cl by mass).
  • X-ray crystallography : For definitive structural confirmation, though crystal growth may require slow evaporation in dichloromethane/hexane .

Q. What safety protocols are critical when handling this compound?

Based on analogous chlorinated benzenes (e.g., 1,3,5-Trichlorobenzene):

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential volatility and toxicity.
  • Storage : In airtight containers at 2–8°C, away from oxidizers and metals .
  • Disposal : Follow hazardous waste guidelines for halogenated organics.

Advanced Research Questions

Q. How does the electron-deficient nature of 1,3,5-Trichloro-2-ethynylbenzene influence its reactivity in cross-coupling reactions?

The three Cl groups create a strong electron-withdrawing effect, making the ethynyl position highly electrophilic. This enhances reactivity in:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalized triazoles.
  • Metal coordination : The ethynyl group can act as a ligand for Au(I) or Pd(II) catalysts in catalytic systems.
    To mitigate over-reactivity, use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (0–25°C) .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in NMR shifts (e.g., ethynyl proton resonance) may arise from solvent polarity or trace impurities. Solutions include:

  • Deuterated solvent standardization : Compare data in CDCl₃ vs. DMSO-d₆.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental results .

Q. How can computational modeling predict the compound’s application in materials science (e.g., MOFs or conductive polymers)?

Density Functional Theory (DFT) can assess:

  • Electronic properties : Bandgap calculations to evaluate conductivity potential.
  • Supramolecular assembly : Non-covalent interactions (Cl···π, ethynyl π-stacking) for crystal engineering.
  • Thermal stability : Molecular dynamics simulations to predict decomposition thresholds.
    Experimental validation via TGA and single-crystal XRD is recommended .

Q. What strategies mitigate decomposition during long-term storage?

Decomposition pathways (e.g., hydrolysis of Cl groups or alkyne oxidation) require:

  • Stabilizers : Add 1–2% hydroquinone to inhibit alkyne polymerization.
  • Moisture control : Store with molecular sieves (3Å) in anhydrous solvents.
  • Periodic analysis : Monitor via HPLC-UV every 3–6 months for degradation products .

Methodological Considerations Table

Aspect Technique/Approach Key Parameters
SynthesisSonogashira couplingPd catalyst, inert atmosphere, anhydrous conditions
PurificationColumn chromatographyHexane:EtOAc (9:1), Rf ≈ 0.3–0.4
Structural AnalysisX-ray crystallographySlow evaporation in DCM/hexane
Stability MonitoringHPLC-UVC18 column, 70:30 MeOH:H₂O, λ = 254 nm

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